L-Rhamnose diethyl mercaptal

Pharmaceutical manufacturing Patent synthesis Sapropterin

L-Rhamnose diethyl mercaptal (CAS 6748-70-5), also known as L-Rhamnose diethyl dithioacetal, is a key derivative of the 6-deoxy sugar L-rhamnose, classified as an acyclic dithioacetal. It is defined by its molecular formula C₁₀H₂₂O₄S₂ and a molecular weight of 270.4 g/mol.

Molecular Formula C10H22O4S2
Molecular Weight 270.4 g/mol
CAS No. 6748-70-5
Cat. No. B018523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Rhamnose diethyl mercaptal
CAS6748-70-5
Synonyms6-Deoxy-L-mannose, diethyl dithioacetal
Molecular FormulaC10H22O4S2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCCSC(C(C(C(C(C)O)O)O)O)SCC
InChIInChI=1S/C10H22O4S2/c1-4-15-10(16-5-2)9(14)8(13)7(12)6(3)11/h6-14H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1
InChIKeyMKFOCLXLRFQETN-RBXMUDONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Rhamnose Diethyl Mercaptal (6748-70-5): A Specialized Dithioacetal for Glycobiology and Industrial Synthesis


L-Rhamnose diethyl mercaptal (CAS 6748-70-5), also known as L-Rhamnose diethyl dithioacetal, is a key derivative of the 6-deoxy sugar L-rhamnose, classified as an acyclic dithioacetal [1]. It is defined by its molecular formula C₁₀H₂₂O₄S₂ and a molecular weight of 270.4 g/mol . This compound is a white solid with a melting point of 128-130°C and exhibits solubility in methanol and water . Its primary utility lies in glycobiology research and as a crucial intermediate in organic synthesis, particularly as a protected form of L-rhamnose, allowing for selective chemical manipulations .

Why Unprotected L-Rhamnose or Standard Acetals Cannot Substitute for L-Rhamnose Diethyl Mercaptal


Direct substitution of L-Rhamnose diethyl mercaptal with unprotected L-rhamnose or common acetal-protected derivatives is often impractical due to the unique chemical profile of the dithioacetal group [1]. Unprotected L-rhamnose exists predominantly as a pyranose hemiacetal, which is labile and susceptible to unwanted side reactions under a wide range of conditions [2]. In contrast, acyclic dithioacetals like L-Rhamnose diethyl mercaptal are generally stable from pH 1 to 12, offering a much wider operational window than their acetal counterparts, which are typically cleaved under mildly acidic conditions [1][3]. This exceptional stability is critical for multi-step syntheses, enabling transformations on the sugar backbone that would be impossible with other protecting group strategies.

Quantitative Evidence for Differentiating L-Rhamnose Diethyl Mercaptal from Alternatives


Industrial Synthesis: L-Rhamnose Diethyl Mercaptal as a Critical Intermediate for Sapropterin Hydrochloride

L-Rhamnose diethyl mercaptal is a mandatory, non-substitutable intermediate in the patented industrial synthesis of sapropterin hydrochloride, a therapeutic agent for atypical hyperphenylalaninemia [1]. The patent literature explicitly identifies this compound as an essential building block in the sequence converting L-rhamnose to the key intermediate, 5-deoxy-L-arabinose (5-DA) [1][2]. While the patent notes historical challenges with low yield and reproducibility in converting REM to 5-DA, the process is an object of industrial optimization, underscoring the compound's non-interchangeable role [2].

Pharmaceutical manufacturing Patent synthesis Sapropterin

NMR Conformational Analysis: Defining the Acyclic Structure in Solution

The peracetylated derivative of L-rhamnose diethyl dithioacetal has been characterized by ¹H-NMR spectroscopy at 100 MHz in chloroform-d solution, providing quantitative data on its acyclic conformation [1][2]. This analysis is part of a comparative study of peracetylated diethyl dithioacetals from various sugars, establishing the conformational properties of the L-rhamnose derivative in solution [1]. These data are essential for understanding the compound's behavior in reactions that are sensitive to the spatial arrangement of functional groups.

Structural biology NMR spectroscopy Carbohydrate conformation

Chemical Stability: Dithioacetal Protection Outperforms Acetals Across a Broad pH Range

Acyclic dithioacetals, the class to which L-Rhamnose diethyl mercaptal belongs, are recognized for their superior chemical stability compared to common acetals [1]. A key differentiator is their stability across a broad pH range, specifically from pH 1 to pH 12 [2]. In contrast, acetals are well-known to be labile and undergo hydrolysis under mildly acidic conditions [3]. This class-level property implies that L-Rhamnose diethyl mercaptal can be used in reaction sequences involving strongly acidic or basic reagents, where a corresponding L-rhamnose acetal would be cleaved, leading to synthetic failure.

Organic synthesis Protecting groups Reaction compatibility

Primary Application Scenarios for L-Rhamnose Diethyl Mercaptal in Research and Industry


Pharmaceutical Manufacturing: Production of Sapropterin Hydrochloride

This compound is a specification-defined intermediate in the patented industrial synthesis of sapropterin hydrochloride, a critical drug for treating metabolic disorders like phenylketonuria [1]. Procurement for this application requires a highly reliable and traceable supply chain with documented purity and characterization data.

Glycobiology Research: As a Protected L-Rhamnose Building Block

In glycobiology, L-Rhamnose diethyl mercaptal serves as a stable, protected form of L-rhamnose . It is used to study carbohydrate-protein interactions and the biosynthesis of complex glycans where the L-rhamnose moiety is a key recognition element. The dithioacetal protection allows for the selective deprotection and functionalization of the sugar under conditions that would be incompatible with unprotected L-rhamnose [2].

Analytical Chemistry: Use as a Reference Standard and in Method Validation

Due to its well-defined physical properties (melting point 128-130°C, solubility profile), this compound is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications, particularly in the context of Abbreviated New Drug Applications (ANDAs) [3]. Its traceability against pharmacopeial standards like USP or EP is a key value proposition for regulated analytical labs [3].

Organic Synthesis: Precursor to 5-Deoxy-L-arabinose and Other Derivatives

As a versatile synthetic intermediate, L-Rhamnose diethyl mercaptal is used to prepare other valuable carbohydrate derivatives, most notably 5-deoxy-L-arabinose (5-DA) [1]. The dithioacetal group can be manipulated through oxidation or reduction to access different functional handles, providing a pathway to molecules not easily obtained from other starting materials .

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